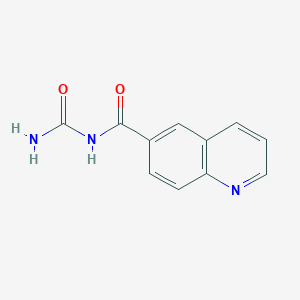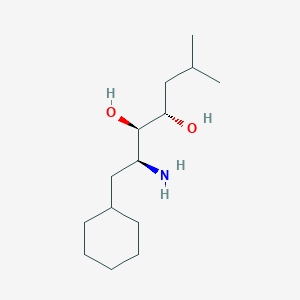
Cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CYCLOHEXYLMETHYL-2,3-DIHYDROXY-5-METHYL-HEXYLAMIDE est une petite molécule organique de formule chimique C14H29NO2. Elle appartient à la classe des 1,3-aminoalcools, qui sont des composés contenant une chaîne alkylique avec un groupe amine lié à l'atome C1 et un groupe alcool lié à l'atome C3 .
Analyse Des Réactions Chimiques
Le composé peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions dépendraient des groupes fonctionnels spécifiques présents. Les principaux produits formés à partir de ces réactions varieraient en fonction du type de réaction et des matières premières de départ.
4. Applications de la recherche scientifique
Les applications de CYCLOHEXYLMETHYL-2,3-DIHYDROXY-5-METHYL-HEXYLAMIDE couvrent plusieurs domaines scientifiques :
Chimie : Il pourrait servir de bloc de construction pour des molécules plus complexes.
Biologie : Les chercheurs pourraient étudier ses interactions avec les macromolécules biologiques.
Médecine : Ses propriétés thérapeutiques potentielles justifient une exploration.
Industrie : Il pourrait trouver une utilisation dans la synthèse de produits pharmaceutiques ou d'autres composés précieux.
5. Mécanisme d'action
Le mécanisme exact par lequel this compound exerce ses effets reste inconnu. Des recherches supplémentaires sont nécessaires pour identifier ses cibles moléculaires et les voies impliquées.
Applications De Recherche Scientifique
CYCLOHEXYLMETHYL-2,3-DIHYDROXY-5-METHYL-HEXYLAMIDE’s applications span multiple scientific fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might investigate its interactions with biological macromolecules.
Medicine: Its potential therapeutic properties warrant exploration.
Industry: It could find use in the synthesis of pharmaceuticals or other valuable compounds.
Mécanisme D'action
The exact mechanism by which CYCLOHEXYLMETHYL-2,3-DIHYDROXY-5-METHYL-HEXYLAMIDE exerts its effects remains unknown. Further research is needed to identify its molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Bien que des composés similaires spécifiques ne soient pas mentionnés, le caractère unique de CYCLOHEXYLMETHYL-2,3-DIHYDROXY-5-METHYL-HEXYLAMIDE réside dans sa structure et ses groupes fonctionnels. Les chercheurs peuvent le comparer à des molécules apparentées pour découvrir ses propriétés distinctes.
Méthodes De Préparation
Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles pour CYCLOHEXYLMETHYL-2,3-DIHYDROXY-5-METHYL-HEXYLAMIDE ne sont pas facilement disponibles dans la littérature. Les méthodes de production industrielle impliquent probablement une synthèse organique en plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les chercheurs devraient explorer de nouvelles stratégies de synthèse pour accéder à ce composé.
Propriétés
Formule moléculaire |
C14H29NO2 |
|---|---|
Poids moléculaire |
243.39 g/mol |
Nom IUPAC |
(2S,3R,4S)-2-amino-1-cyclohexyl-6-methylheptane-3,4-diol |
InChI |
InChI=1S/C14H29NO2/c1-10(2)8-13(16)14(17)12(15)9-11-6-4-3-5-7-11/h10-14,16-17H,3-9,15H2,1-2H3/t12-,13-,14+/m0/s1 |
Clé InChI |
KGYZGGUJJIVOQX-MELADBBJSA-N |
SMILES isomérique |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)N)O)O |
SMILES canonique |
CC(C)CC(C(C(CC1CCCCC1)N)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
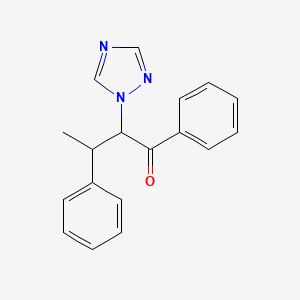
![4-[(2-Hydroxyethyl)thio]-2-methyl-2-butanol](/img/structure/B8555081.png)
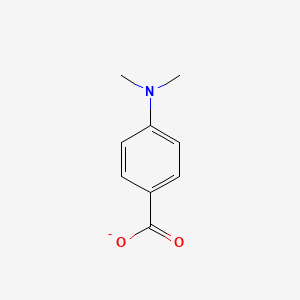
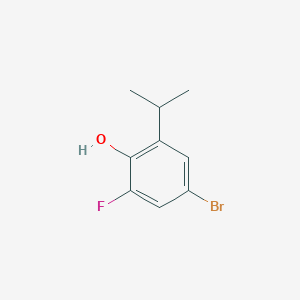
![[2-(2-chloro-phenyl)-3H-benzoimidazol-5-yl]-carbamic acid ethyl ester](/img/structure/B8555106.png)
![Carbamic acid,[2-amino-4-chloro-5-[methyl(1-methylethyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8555107.png)
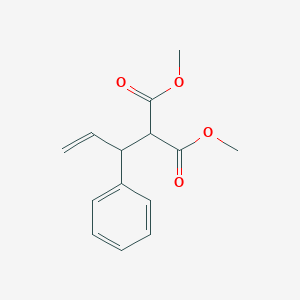




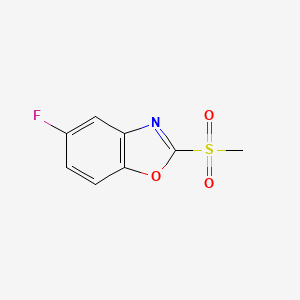
![2-[4-Bromo-3-(bromomethyl)phenyl]-pyrimidine](/img/structure/B8555173.png)
